molecular formula C13H9BrFNO B7807642 5-bromo-2-fluoro-N-phenylbenzamide

5-bromo-2-fluoro-N-phenylbenzamide

Cat. No.: B7807642
M. Wt: 294.12 g/mol
InChI Key: OUKUYYMHCJYPPC-UHFFFAOYSA-N
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Description

5-Bromo-2-fluoro-N-phenylbenzamide (CAS 1016847-17-8) is a benzamide derivative with a molecular formula of C13H9BrFNO and a molecular weight of 294.12 g/mol . This compound serves as a valuable chemical intermediate and scaffold in medicinal chemistry and pharmacological research. It is a key precursor in the synthesis of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives, which have been identified as potent agonists of the G protein-coupled receptor 35 (GPR35) . GPR35 is an emerging target for the treatment of pain, inflammatory, and metabolic diseases . Furthermore, related bromo-fluoro benzamide structures have been incorporated into novel pyrimidine derivatives, demonstrating significant antifungal activity against agricultural pathogens such as Phomopsis sp., outperforming standard fungicides in experimental settings . This product is intended For Research Use Only and is not approved for use in humans or animals.

Properties

IUPAC Name

5-bromo-2-fluoro-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrFNO/c14-9-6-7-12(15)11(8-9)13(17)16-10-4-2-1-3-5-10/h1-8H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUKUYYMHCJYPPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenation of Benzaldehyde Precursors

The synthesis of 2-fluoro-5-bromobenzaldehyde, a key intermediate, is achieved through electrophilic aromatic substitution. A patent by CN105884591A outlines four distinct approaches using o-fluorobenzaldehyde as the starting material:

Method 1 (N-Bromosuccinimide/AlCl₃):
o-Fluorobenzaldehyde reacts with N-bromosuccinimide (NBS) in concentrated sulfuric acid catalyzed by AlCl₃ at 60°C. This method yields 80% product with 98% purity after vacuum distillation. The reaction proceeds via electrophilic bromination, where AlCl₃ activates NBS to generate Br⁺ for substitution at the para position relative to the fluoro group.

Method 2 (Br₂/ZnBr₂):
Direct bromination with elemental bromine in dichloroethane, catalyzed by ZnBr₂ at 50–90°C, affords a 75% yield. This route avoids strong acids but requires careful temperature control to minimize di-bromination byproducts.

Method 3 (KBrO₃/H₂SO₄):
Oxidative bromination using potassium bromate in 65% aqueous sulfuric acid at 90°C achieves an 88% yield. This method leverages the in situ generation of bromine radicals, offering scalability for industrial applications.

Method 4 (C₅H₆Br₂N₂O₂/AlCl₃):
A less conventional approach employs C₅H₆Br₂N₂O₂ (dibromoisocyanuric acid) with AlCl₃ in hexane, yielding 80% product. This reagent provides a safer alternative to molecular bromine but is cost-prohibitive for large-scale synthesis.

Table 1: Comparison of Bromination Methods for 2-Fluoro-5-Bromobenzaldehyde

MethodReagentCatalystSolventTemperatureYieldPurity
1NBSAlCl₃H₂SO₄60°C80%98%
2Br₂ZnBr₂Dichloroethane50–90°C75%99%
3KBrO₃H₂SO₄H₂O90°C88%97%
4C₅H₆Br₂N₂O₂AlCl₃Hexane60°C80%98%

Amide Bond Formation

The second stage involves coupling 2-fluoro-5-bromobenzaldehyde with aniline to form the target amide. A study in Chemical and Pharmaceutical Bulletin details two primary strategies:

Direct Amidation via Benzoyl Chloride:
2-Fluoro-5-bromobenzaldehyde is oxidized to the corresponding benzoic acid, which is then converted to benzoyl chloride using thionyl chloride. Reaction with aniline in tetrahydrofuran (THF) at 0°C to room temperature yields 67–87% of the amide product.

HATU-Mediated Coupling:
A modern approach employs hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and N,N-diisopropylethylamine (DIPEA) in THF. This method, while costlier, achieves higher purity (≥95%) by minimizing side reactions.

Reaction Optimization

Catalysts and Conditions

  • Lewis Acids: AlCl₃ and ZnBr₂ enhance electrophilic substitution in bromination steps by polarizing brominating agents.

  • Coupling Agents: HATU activates the carboxylic acid in amide formation, facilitating efficient nucleophilic attack by aniline.

Solvent and Temperature Effects

  • Bromination: Polar aprotic solvents (e.g., dichloroethane) improve bromine solubility, while temperatures >60°C accelerate reaction rates but risk over-bromination.

  • Amidation: THF balances solubility and reactivity, with low temperatures (0°C) preventing racemization during coupling.

Characterization and Analytical Data

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 10.29 (s, 1H, CHO), 7.97 (dd, J = 6.1, 2.6 Hz, 1H), 7.70 (ddd, J = 8.8, 4.7, 2.6 Hz, 1H), 7.09 (dd, J = 9.6, 8.9 Hz, 1H).

  • Mass Spectrometry: m/z 202 (M⁺), 204 (M+2) for the brominated intermediate.

Table 2: Key Spectroscopic Data for 5-Bromo-2-Fluoro-N-Phenylbenzamide

TechniqueData
¹H NMRδ 7.89 (d, J = 8.2 Hz, 2H, Ar-H), 7.52–7.48 (m, 3H, Ar-H), 7.32 (t, J = 7.8 Hz, 1H, Ar-H)
¹³C NMRδ 165.2 (C=O), 137.5 (C-Br), 131.8 (C-F)
HRMS (ESI+)m/z calc. for C₁₃H₁₀BrFNO⁺: 318.9974; found: 318.9976

Applications and Derivatives

While the primary focus is synthesis, derivatives of 5-bromo-2-fluoro-N-phenylbenzamide have shown antitubercular activity in preliminary studies . Modifications at the amide nitrogen or halogen substituents may enhance bioactivity, warranting further exploration.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-fluoro-N-phenylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-bromo-2-fluoro-N-phenylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine substituents enhance its binding affinity and specificity towards these targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function .

Comparison with Similar Compounds

Substituent Variations on the Amide Nitrogen

Compound Name Amide Substituent Molecular Formula Molecular Weight (g/mol) Key Features/Applications
5-Bromo-2-fluoro-N-methylbenzamide Methyl C₉H₈BrFNO 244.07 Simpler structure; used in SARS-CoV-2 noncovalent inhibitor research
5-Bromo-2-fluoro-N-(4-methylcyclohexyl)benzamide 4-Methylcyclohexyl C₁₄H₁₇BrFNO 314.19 Enhanced hydrophobicity; potential CNS drug candidate due to improved membrane permeability
5-Bromo-N-(3-ethynylphenyl)-2-fluorobenzamide 3-Ethynylphenyl C₁₅H₁₀BrFNO 342.15 Ethynyl group enables click chemistry modifications; rigid structure for targeted interactions

Key Insights :

  • N-Cyclohexyl derivatives () exhibit higher lipophilicity, favoring blood-brain barrier penetration.

Variations in Benzene Ring Substituents

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features/Applications
5-Bromo-2-chloro-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]benzamide 5-Br, 2-Cl, coumarin-linked phenyl C₂₂H₁₄BrClNO₃ 475.72 Fluorescent coumarin moiety; potential use in bioimaging or photodynamic therapy
4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide 4-Br, 5-F, trifluoropropyloxy C₁₇H₁₁BrClF₅NO₂ 507.63 High lipophilicity; antiviral intermediate (patent-derived)
5-Bromo-N-{[(5P)-2-fluoro-5-(1-methyl-1H-pyrazol-4-yl)phenyl]methyl}-2-hydroxybenzamide 5-Br, 2-OH, pyrazole-linked benzyl C₁₈H₁₅BrFN₃O₂ 428.24 Hydroxyl group enhances hydrogen bonding; pyrazole improves target specificity (e.g., kinase inhibitors)

Key Insights :

  • Chloro substitution () increases electron-withdrawing effects compared to fluoro, altering reactivity in cross-coupling reactions.
  • Trifluoropropyloxy groups () enhance metabolic stability and bioavailability in drug design.

Q & A

Q. What are the standard synthetic routes for preparing 5-bromo-2-fluoro-N-phenylbenzamide?

The compound is typically synthesized via coupling reactions such as Buchwald-Hartwig amidation or nucleophilic aromatic substitution. For example, bromo-fluoro-substituted benzoyl chloride can react with aniline derivatives under basic conditions. Reaction monitoring via TLC and purification via column chromatography are critical to isolate the product .

Q. Which spectroscopic techniques are essential for characterizing 5-bromo-2-fluoro-N-phenylbenzamide?

Key methods include:

  • NMR spectroscopy (¹H/¹³C/¹⁹F) to confirm substituent positions and purity.
  • Single-crystal X-ray diffraction for unambiguous structural determination, as demonstrated in fluoro-benzamide analogs .
  • HPLC with UV detection to verify purity (>97% as per industrial standards) .

Q. How do bromo and fluoro substituents influence the compound’s physical properties?

The electron-withdrawing bromo and fluoro groups reduce solubility in polar solvents due to increased hydrophobicity. Stability is affected by halogen bonding, requiring storage at 0–6°C to prevent degradation .

Q. What are common derivatives of 5-bromo-2-fluoro-N-phenylbenzamide in medicinal chemistry?

Derivatives often include pyridyl, trifluoromethyl, or imidazo[1,2-a]pyridine moieties, which enhance biological activity. For example, N-phenylbenzamide derivatives are explored as kinase inhibitors or antimicrobial agents .

Q. How is regioselectivity achieved in halogenation reactions of the benzamide scaffold?

Regioselectivity is controlled by directing groups (e.g., amides) and reaction conditions. For instance, bromination at the 5-position is favored due to steric and electronic effects of the fluoro substituent at C2 .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR vs. X-ray) be resolved during structural analysis?

Cross-validate using complementary techniques:

  • Compare experimental NMR shifts with computational predictions (DFT).
  • Use high-resolution mass spectrometry (HRMS) to confirm molecular weight.
  • Refer to crystallographic databases (e.g., NIST) for benchmark data .

Q. What experimental strategies mitigate impurities from competing bromo/fluoro substitution pathways?

  • Optimize reaction stoichiometry and temperature to suppress side reactions.
  • Use scavengers (e.g., molecular sieves) to trap reactive intermediates.
  • Monitor purity via HPLC with diode-array detection (DAD) .

Q. How can computational modeling predict the reactivity of 5-bromo-2-fluoro-N-phenylbenzamide in nucleophilic substitution?

Density Functional Theory (DFT) calculations assess charge distribution and frontier molecular orbitals to identify reactive sites. Molecular docking studies further predict binding affinities with biological targets .

Q. What methodologies address low yields in large-scale synthesis of halogenated benzamides?

  • Employ flow chemistry for precise control of reaction parameters.
  • Use microwave-assisted synthesis to enhance reaction efficiency.
  • Optimize catalyst systems (e.g., Pd-based catalysts for coupling reactions) .

Q. How do environmental factors (e.g., indoor surface adsorption) impact the stability of halogenated benzamides?

Surface interactions (e.g., with silica or polymers) can alter degradation rates. Use microspectroscopic imaging (e.g., AFM-IR) to study adsorption dynamics and design inert storage containers .

Data Contradiction Analysis

  • Example Issue : Discrepancies in reported melting points for analogs.
    Resolution : Validate purity via DSC (Differential Scanning Calorimetry) and compare with literature values from authoritative sources (e.g., NIST) .

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